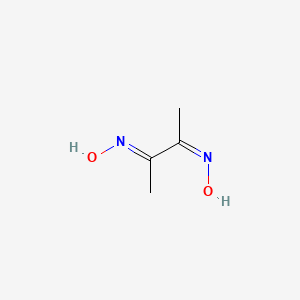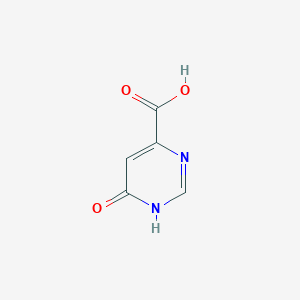![molecular formula C11H9N5O2 B1418177 3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 163977-51-3](/img/structure/B1418177.png)
3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Descripción general
Descripción
3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolopyrimidine family and has been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Solution-Phase Parallel Synthesis
- Synthesis Methodology : A study by (Sun, Chen, & Yang, 2011) demonstrated the rapid preparation of 5-substituted 7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones using a solution-phase parallel synthetic method. This method includes the aza-Wittig reaction and subsequent reactions with various amines and alcohols.
Rearrangement and Structure Analysis
- Rearrangement Study : Lashmanova et al. (2019) researched the preparation of Triazolo[4,3-a]pyrimidines through the reduction of certain derivatives with NaBH4 and V2O5. Their study confirmed the structure of a specific derivative using single-crystal X-ray diffraction data (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).
Imine-Enamine Tautomerism and Structural Effects
- Tautomerism Research : Desenko and colleagues (1993) explored the synthesis of dihydro-1,2,4-triazolo[1,5-a]pyrimidines and how steric effects impact the tautomeric equilibrium. They conducted an x-ray diffraction structural analysis to support their findings (Desenko, Orlov, Shishkin, Barykin, Lindeman, & Struchkov, 1993).
Biological Activity and Synthesis
- Antimicrobial and Antioxidant Activity : A study by Gilava et al. (2020) on the synthesis of triazolopyrimidines revealed their antimicrobial and antioxidant activities. They characterized the compounds using various spectroscopic techniques (Gilava, Patel, Ram, & Chauhan, 2020).
Nucleophilic Addition Reactions
- Chemical Reaction Analysis : Albert and Pendergast (1972) studied nucleophilic addition reactions to produce dihydro-derivatives of triazolopyrimidines. They also discussed the UV and NMR spectra and ionisation constants of these compounds (Albert & Pendergast, 1972).
Antibacterial Agents
- Development of Antibacterial Agents : Kumar et al. (2009) synthesized triazolopyrimidines and tested their antibacterial activity against various bacteria. They found certain derivatives to be potent or more effective than commercial antibiotics (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-18-8-4-2-7(3-5-8)16-10-9(14-15-16)11(17)13-6-12-10/h2-6H,1H3,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARFFEMMPMCGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1418095.png)


![2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1418101.png)


![[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B1418106.png)
![Ethyl 3-(1-methyl-2-(((4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)methyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1418112.png)
![(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1418113.png)



![ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate](/img/structure/B1418117.png)